molecular formula C24H24N4O3 B2537374 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539840-43-2

9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2537374
CAS RN: 539840-43-2
M. Wt: 416.481
InChI Key: CBEVUAINNMQHNB-UHFFFAOYSA-N
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Description

9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways : Research has explored synthetic routes for creating triazoloquinazolines, including the compound of interest. Studies detail the reactions of amino-triazole with arylidene derivatives to form triazoloquinazolinones, highlighting the mechanisms and conditions favorable for heterocyclization and pyrimidine heterocycle formation (Lipson et al., 2003). Similarly, the synthesis of triazoloquinazolinium betaines through the treatment of thiosemicarbazides with dicyclohexylcarbodiimide (DCC) demonstrates the versatility of these compounds' synthetic pathways (Crabb et al., 1999).

Chemical Transformations : Novel chemical transformations of triazoloquinazolines offer pathways to derive a variety of structurally related compounds. For example, the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives showcases the potential for chemical modifications to access a range of biologically active molecules (Al-Salahi & Geffken, 2011).

Pharmacological Applications

Antihistaminic Activity : Research into triazoloquinazolines has demonstrated their potential as antihistaminic agents. Novel compounds within this class have been evaluated for H1-antihistaminic activity, revealing promising results in preclinical models. Notably, some derivatives have shown comparable or superior activity to established antihistamines, with minimal sedative effects, suggesting their utility in designing new antihistaminic drugs (Alagarsamy et al., 2008; Alagarsamy et al., 2007).

Adenosine Receptor Antagonism : The identification of triazoloquinazolines as potent adenosine receptor antagonists underscores their potential in treating conditions mediated by adenosine receptors. These compounds have been shown to possess high affinity and selectivity for human A3 adenosine receptors, highlighting their therapeutic potential in diseases where adenosine plays a key role (Poli et al., 2011).

properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-6-4-7-15(12-14)23-26-24-25-18-8-5-9-19(29)21(18)22(28(24)27-23)17-13-16(30-2)10-11-20(17)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEVUAINNMQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

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